Methyl 5-(3-methoxyphenyl)nicotinate
Description
Methyl 5-(3-methoxyphenyl)nicotinate is a nicotinic acid derivative featuring a methoxyphenyl substituent at the 5-position of the pyridine ring and a methyl ester group at the carboxylate position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical research. Hydrolysis steps involving NaOH in methanol/THF mixtures may also be employed for functional group interconversion, as seen in structurally similar compounds .
Properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-3-4-10(7-13)11-6-12(9-15-8-11)14(16)18-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHHVNOLKZCWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602424 | |
| Record name | Methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97000-24-3 | |
| Record name | Methyl 5-(3-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Similar Nicotinate Esters
Structural and Substituent Variations
The methoxyphenyl group at the 5-position distinguishes Methyl 5-(3-methoxyphenyl)nicotinate from other nicotinate esters. Key structural analogs include:
- Methyl nicotinate : Lacks aromatic substituents, offering a baseline for hydrolysis and penetration studies.
- Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate (CAS 303146-40-9): Features a cyano group and 2-methoxyphenoxy substituent, altering steric and electronic properties .
Table 1: Structural Comparison of Nicotinate Esters
| Compound Name | Substituent Position(s) | Key Functional Groups | CAS Number |
|---|---|---|---|
| Methyl nicotinate | None | Methyl ester | 13108-19-5 |
| This compound | 5-position | 3-Methoxyphenyl, methyl ester | Not explicitly listed |
| Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate | 2-, 5-, 6-positions | Cyano, 2-methoxyphenoxy, methyl | 303146-40-9 |
| Methyl 6-(3-methoxyphenyl)-2-methylnicotinate | 2-, 6-positions | 3-Methoxyphenyl, methyl | 1432266-44-8 |
Physicochemical and Metabolic Stability
Nicotinate esters exhibit variable hydrolysis rates influenced by substituents. Evidence from human serum albumin (HSA)-catalyzed hydrolysis studies reveals:
- Methyl nicotinate : Slow hydrolysis (half-life >95 hours) due to minimal steric hindrance .
- 2-Butoxyethyl nicotinate : Rapid hydrolysis (half-life <15 minutes) due to the bulky alkoxy group increasing ester lability .
- This compound : Predicted intermediate stability. The 3-methoxyphenyl group may introduce moderate steric hindrance, slowing hydrolysis compared to unsubstituted methyl nicotinate but faster than highly branched analogs.
Table 2: Hydrolysis Half-Lives of Nicotinate Esters
Table 3: Skin Penetration Efficacy of Nicotinate Esters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
